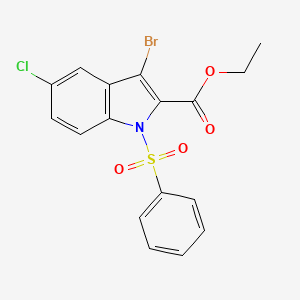

ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Description

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate (CAS: 881924-59-0) is a polyhalogenated indole derivative with a molecular weight of 442.72 g/mol. Its structure features a bromine atom at position 3, chlorine at position 5, a phenylsulfonyl group at the indole nitrogen (position 1), and an ethyl ester at position 2 . The phenylsulfonyl group enhances stability by protecting the indole nitrogen from oxidation or undesired reactivity, while the halogen substituents (Br and Cl) confer electrophilic character, enabling participation in cross-coupling or substitution reactions.

Propriétés

IUPAC Name |

ethyl 1-(benzenesulfonyl)-3-bromo-5-chloroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO4S/c1-2-24-17(21)16-15(18)13-10-11(19)8-9-14(13)20(16)25(22,23)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUBJCFNUDKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670546 | |

| Record name | Ethyl 1-(benzenesulfonyl)-3-bromo-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881924-59-0 | |

| Record name | Ethyl 1-(benzenesulfonyl)-3-bromo-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from 3-Bromoindole-2-Carboxylic Acid

To facilitate modifications on the C3 position of the indole core, 3-bromoindole-2-carboxylic acid can be used as the starting material. The carboxyl group can be esterified to give a compound in the presence of concentrated sulfuric acid. Substituted anilines can then be introduced at the C3 position through the Buchwald–Hartwig reaction catalyzed by palladium acetate.

Friedel-Crafts Acetylation and Hydrolysis

1-(phenylsulfonyl) indoles can undergo Friedel-Crafts acetylation with acetic anhydride or acetyl chloride in the presence of aluminum chloride. 3-acyl-1-(phenylsulfonyl) indoles can be prepared by subjecting 1-(phenylsulfonyl) indoles to Friedel-Crafts acetylation with acetic anhydride or acetyl chloride in the presence of aluminum chloride at 25 °C for 2 hours. Prepared 3-acyl-1-(phenylsulfonyl) indoles are then subjected to base hydrolysis in the presence of potassium carbonate and methanol and then refluxed under nitrogen for 2 hours to obtain 3-acylindoles in 79-96% yields. This is a simple method with good yield.

Additional Methods for Preparing Substituted Indoles

Several schemes outline methods for the preparation of substituted indoles, which may be adaptable for synthesizing ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate:

- Reacting ethyl indole-2-carboxylates with acetic acid in the presence of trifluoroacetic anhydride (TFAA) and phosphoric or polyphosphoric acid (PPA) at room temperature for 5 hours to give ethyl 3-acetylindole-2-carboxylates.

- Treating methyl 5-alkyl-5H- dioxolo [4,5-f] indole-6-carboxylates with a mixture of trifluoroacetic anhydride (TFAA), glacial acetic acid, and 85% phosphoric acid (H3PO4) in acetonitrile at room temperature for 14 hours to obtain the corresponding methyl 7-acetyl-5-alkyl-5H- dioxolo [4,5-f] indole-6-carboxylate, which on alkaline hydrolysis and reflux for 2-5 hours at room temperature gives 7-acetyl-5-alkyl-5H- dioxolo[4,5-f]indole-6-carboxylic acid.

Synthesis Involving Oxidation Reaction

Ethyl 3-bromo-l-(3-chloropyridin-2-yl)-lH-pyrazole-5-carboxylate can be produced from ethyl 3-bromo-l-(3-chloropyridin-2-yl)-4,5-dihydro-lH-pyrazole-5-carboxylate through an oxidation reaction in acetonitrile system in the presence of potassium persulfate using sulfuric acid as a catalyst. The reported yield is about 75-80%.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction might yield a biaryl compound, while a nucleophilic substitution could result in a different halogenated indole derivative.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate exhibits potential as a pharmacological agent due to its structural features, which may influence biological activity.

- Anticancer Activity : Research indicates that indole derivatives can exhibit anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. A study demonstrated that modifications in the indole structure enhance cytotoxicity against specific cancer types .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. The presence of the sulfonamide group suggests potential interactions with various enzymes, making it a candidate for further exploration in enzyme inhibition studies.

- Targeting Kinases : Preliminary studies have indicated that this compound may inhibit specific kinases involved in cancer progression, presenting opportunities for targeted cancer therapies .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other bioactive molecules. Its unique functional groups allow for further chemical modifications, leading to the development of new therapeutic agents.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity; potential for treating various cancers. |

| Enzyme Inhibition | Possible inhibition of kinases; implications for targeted therapies. |

| Synthesis of Novel Compounds | Serves as a precursor for developing new bioactive molecules. |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed significant inhibition of cell growth, suggesting that structural modifications led to enhanced anticancer properties .

Case Study 2: Kinase Inhibition

A recent investigation focused on the compound's ability to inhibit specific protein kinases associated with tumor growth. The findings indicated that this compound effectively reduced kinase activity, providing a basis for further development as an anticancer agent .

Mécanisme D'action

The mechanism of action of ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit HIV-1 reverse transcriptase by binding to the enzyme’s active site and preventing viral replication . The molecular targets and pathways involved vary based on the biological context and the specific derivative of the compound being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variants in Indole-2-Carboxylates

Ethyl 5-Chloro-1H-Indole-2-Carboxylate (CAS 4792-67-0)

- Structure : Lacks bromine at position 3 and the phenylsulfonyl group at position 1.

- Synthesis : Prepared via direct esterification of 5-chloroindole-2-carboxylic acid.

- Reactivity : The unprotected indole nitrogen increases susceptibility to oxidation but allows for further functionalization (e.g., alkylation or acylation).

- Applications : Intermediate for amide coupling reactions, as seen in , where similar esters are used to synthesize indole-2-carboxamides .

Ethyl 7-Chloro-1H-Indole-2-Carboxylate (CAS 43142-64-9)

Ethyl 3-Acyl-5-Chloro-1H-Indole-2-Carboxylates ()

- Structure : Acyl groups (e.g., acetyl) at position 3 instead of bromine.

- Synthesis : Friedel-Crafts acylation using AlCl₃ and acyl chlorides .

- Comparison : The bromine in the target compound provides a better leaving group for nucleophilic substitution compared to acyl groups, which are less reactive in such contexts.

Functional Group Variations

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide ()

- Structure: Replaces the ethyl ester with an amide group and introduces a benzophenone moiety.

- Synthesis: Condensation of ethyl 5-fluoroindole-2-carboxylate with 4-aminobenzophenone under basic conditions .

Triazole-Substituted Indoles (–5)

- Structure : Triazole-ethyl groups at position 3 (e.g., 5-bromo-3-(triazolylethyl)-1H-indole).

- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .

- Comparison : The triazole group introduces hydrogen-bonding sites and rigidity, contrasting with the bromine’s role in facilitating cross-coupling reactions.

Physicochemical and Reactivity Profiles

Activité Biologique

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate (CAS Number: 881924-59-0) is a complex organic compound belonging to the indole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following groups:

- Bromine at the 3-position

- Chlorine at the 5-position

- Phenylsulfonyl group attached to the nitrogen atom of the indole ring

- Ethyl ester at the carboxylate position

This combination of substituents contributes to its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Chlorination : Introduction of chlorine at the 5-position using thionyl chloride or chlorine gas.

- Bromination : Utilization of bromine or N-bromosuccinimide (NBS) for bromination at the 3-position.

- Sulfonylation : Attachment of a phenylsulfonyl group via sulfonyl chloride.

- Esterification : Formation of the ethyl ester using ethanol and an acid catalyst.

Anticancer Properties

Research has indicated that compounds within the indole family, including this compound, exhibit significant anticancer activity. A study demonstrated that related indole derivatives showed selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Indole derivatives have shown moderate effectiveness against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections .

Anti-inflammatory Effects

Indoles are known to possess anti-inflammatory properties, which may be relevant for this compound. The phenylsulfonyl group is often associated with enhanced anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory disease models .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act by:

- Inhibiting specific enzymes involved in cancer progression.

- Modulating immune responses through anti-inflammatory pathways.

Molecular docking studies could provide insights into its interactions with target proteins .

Case Studies and Research Findings

Q & A

Q. What synthetic strategies are employed to prepare ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate?

The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

Esterification : Reacting indole-2-carboxylic acid with ethanol under acidic conditions (e.g., HSO) to form the ethyl ester .

Halogenation : Electrophilic substitution at positions 3 and 5 using bromine and chlorine sources (e.g., NBS for bromination, Cl/FeCl for chlorination).

Sulfonylation : Introducing the phenylsulfonyl group via reaction with phenylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .

Key considerations include reaction order (e.g., sulfonylation before halogenation to direct substituent positions) and solvent selection (e.g., DMF for polar aprotic conditions) .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH) and a quartet at ~4.3 ppm (CH) .

- X-ray Crystallography : Single-crystal diffraction (e.g., MoKα radiation, λ = 0.71073 Å) reveals molecular geometry. The indole core is typically planar (mean deviation <0.03 Å), with sulfonyl and ester groups in orthogonal orientations .

- Validation : Software like SHELXL refines structures, with R-factors <0.05 for high-quality data .

Q. What crystallization conditions yield X-ray quality crystals?

Slow evaporation of polar solvents (e.g., methanol or ethyl acetate) at 4°C often produces needle-like crystals. For example, a 70:30 ethyl acetate/hexane mixture yields R = 0.30 on TLC, with hydrogen-bonded dimerization stabilizing the crystal lattice .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?

The compound forms centrosymmetric dimers via N–H···O hydrogen bonds between the indole NH and sulfonyl/ester oxygen. These interactions create an R(10) motif (N···O distance ~2.88 Å), leading to a layered "herringbone" packing along the crystallographic b-axis. Such networks enhance thermal stability and may affect solubility .

Q. What analytical methods resolve contradictions in crystallographic data?

- Disorder Modeling : Partial occupancy refinement in SHELXL accounts for disordered solvent molecules or substituents.

- Twinned Data : Programs like CELL_NOW detect twinning, and SHELXD aids in structure solution for twinned crystals .

- Validation Tools : PLATON checks for missed symmetry, while ADDSYM identifies higher-symmetry space groups .

Q. How does the electronic nature of substituents affect reactivity in further derivatization?

- Bromine/Chlorine : Act as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura). The 3-bromo substituent is more reactive than 5-chloro due to steric accessibility.

- Phenylsulfonyl Group : Electron-withdrawing nature deactivates the indole ring, directing electrophiles to the 4- and 7-positions .

- Ester Group : Hydrolyzable to carboxylic acid for conjugation or salt formation .

Q. What computational methods predict the compound’s intermolecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.